N,N-Dimethylpropionamide
Overview
Description
N,N-Dimethylpropionamide (DMP) is a chemical compound that has been explored in various research contexts. While the provided papers do not directly discuss N,N-Dimethylpropionamide, they do provide insights into related compounds and methodologies that could be relevant to the study of DMP. For instance, the synthesis of N,N'-methylenebisamides through a Selectfluor-mediated oxidative reaction involving N,N-dimethylpropanamide suggests potential synthetic routes that might be applicable to DMP as well .
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding how DMP might be synthesized. For example, the synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide from methyl acrylate involves nucleophilic addition, desulfurization, and amidation, achieving a total yield of 85% . This method could potentially be adapted for the synthesis of DMP. Additionally, the synthesis of N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide reveals the molecular interactions and structural orientation in the crystal form, which could inform the synthesis and crystallization of DMP .
Molecular Structure Analysis
The molecular structure of compounds similar to DMP, such as N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide, has been analyzed, showing a slight twist between the dimethylpropionamide substituent and the pyridine ring . This information could be extrapolated to predict the molecular conformation of DMP and its potential interactions in the solid state.
Chemical Reactions Analysis
The chemical reactivity of DMP can be inferred from studies on similar compounds. For instance, the synthesis of N,N-dimethyl enaminones and their subsequent transformations highlight the reactivity of the dimethylamine group, which could be relevant to the chemical behavior of DMP . Moreover, the use of dimethylphosphinothioyl mixed anhydrides for peptide synthesis without protecting hydroxyl functions suggests that DMP could potentially be involved in similar condensation reactions .
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of DMP, they do provide insights into the properties of structurally related compounds. For example, the electrochromic properties of aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties indicate that DMP might also exhibit interesting electrochemical behavior . Additionally, the biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides for their inhibitory potential against various enzymes suggests that DMP could have biological relevance and potential applications in medicinal chemistry .
Scientific Research Applications
Herbicide Development
N,N-Dimethylpropionamide has been studied for its potential in agricultural applications, particularly as a herbicide. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to N,N-Dimethylpropionamide, has shown herbicidal activity against both annual and perennial grasses. This compound is considered for use in forage legumes, certain turf grasses, and cultivated crops due to its effective weed control properties (Viste, Cirovetti, & Horrom, 1970).
Synthesis of Heterocyclic Compounds
N,N-Dimethyl analogues like N,N-dimethyl enaminones have been utilized as building blocks for synthesizing a diverse range of acyclic, carbocyclic, and heterocyclic compounds. These compounds are of significant biological interest and offer access to new classes of biologically active heterocyclic compounds, which are crucial for biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).
Flame Retardant Agents
In the field of material science, N,N-Dimethylpropionamide derivatives have been investigated as flame retardant agents. For instance, N-Methylol dimethylphosphonopropionamide (MDPA) is commonly used as a durable flame retardant agent for cotton. Research has compared the flame-resistant performance and physical properties of cotton fabric treated with different flame retardant finishing systems based on MDPA (Wu & Yang, 2007).
Chemical Synthesis
The synthesis and characterization of compounds like 3-Dimethylamino-N,N-dimethylpropionamide (DMDMAA) have been explored for various chemical applications. These studies focus on optimizing synthesis conditions to achieve high yield and purity, which is crucial for the development of advanced materials and chemicals (Xin, 2007).
Safety And Hazards
N,N-Dimethylpropionamide is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N,N-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-5(7)6(2)3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHINSULENHCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061077 | |
Record name | Propanamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylpropionamide | |
CAS RN |
758-96-3 | |
Record name | N,N-Dimethylpropionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=758-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.